molecular formula C24H26F2N2O8S B1674630 Garenoxacin mesylate hydrate CAS No. 223652-90-2

Garenoxacin mesylate hydrate

Número de catálogo: B1674630
Número CAS: 223652-90-2
Peso molecular: 540.5 g/mol
Clave InChI: IGTHEWGRXUAFKF-NVJADKKVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El mesilato de garenoxacina [USAN] es un antibiótico quinolónico utilizado para el tratamiento de infecciones bacterianas grampositivas y gramnegativas. Fue descubierto por Toyama Chemical Co., Ltd. de Tokio, Japón, y se comercializa en Japón bajo el nombre comercial Geninax . Este compuesto se destaca particularmente por su amplia actividad antibacteriana.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del mesilato de garenoxacina implica múltiples pasos, incluida la formación del núcleo quinolónico y la introducción de varios grupos funcionales. Los pasos clave generalmente involucran:

Métodos de producción industrial

La producción industrial del mesilato de garenoxacina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye:

Análisis De Reacciones Químicas

Tipos de reacciones

El mesilato de garenoxacina experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

    Agentes oxidantes: Como el peróxido de hidrógeno.

    Agentes reductores: Como el borohidruro de sodio.

    Agentes sustituyentes: Como los compuestos halogenados.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados del mesilato de garenoxacina con propiedades antibacterianas modificadas .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Garenoxacin demonstrates potent antimicrobial activity against a range of pathogens, particularly respiratory bacteria. Clinical studies have shown its effectiveness in treating:

  • Bacterial Pneumonia : Efficacy rates ranged from 92% to 96% in patients suffering from different types of pneumonia, including mycoplasma and chlamydial pneumonia .
  • Acute Bronchitis : Garenoxacin has also been effective in treating acute bronchitis, with an overall efficacy of 85% in exacerbations of chronic respiratory diseases .
  • Otorhinolaryngological Infections : The drug showed efficacy rates between 81% and 95% for infections in this area .

Pharmacokinetic Profile

The pharmacokinetics of garenoxacin indicate favorable properties for treatment:

  • Maximum Plasma Concentration (Cmax) : Achieved levels exceed the minimum inhibitory concentration (MIC) for major pathogens, ensuring effective bacterial eradication.
  • Tissue Penetration : Good penetration into sputum and otorhinolaryngological tissues enhances its therapeutic potential against respiratory infections .

Comparative Efficacy

In comparative studies, garenoxacin has shown superior activity against certain bacterial strains compared to other antibiotics:

  • In vitro studies indicated that garenoxacin was 4 to 16 times more effective than levofloxacin against Staphylococcus aureus and viridans group streptococci .
  • In animal models of endocarditis, garenoxacin effectively sterilized aortic vegetations caused by both penicillin-susceptible and resistant strains of viridans group streptococci, outperforming levofloxacin and ceftriaxone in certain cases .

Clinical Case Studies

Several case studies have documented the clinical applications and side effects associated with garenoxacin:

  • A notable case involved a 64-year-old woman who experienced anaphylaxis following administration of garenoxacin mesylate hydrate for an upper respiratory tract infection. This highlights the importance of monitoring for adverse reactions during treatment .

Indications for Use

This compound is primarily indicated for the treatment of:

  • Respiratory Tract Infections : Including chronic bronchitis and pneumonia.
  • Skin and Soft Tissue Infections : Effective against various gram-positive bacteria.
  • Urinary Tract Infections : Demonstrated activity against common uropathogens .

Regulatory Status

Despite its promising applications, the marketing authorization for garenoxacin mesylate was withdrawn due to concerns regarding its effectiveness and safety profile. The European Medicines Agency raised issues about insufficient evidence supporting its benefits over risks, particularly concerning potential side effects like low blood pressure .

Summary Table of Efficacy Against Common Pathogens

PathogenEfficacy Rate (%)Notes
Staphylococcus aureus90.9Effective against both MSSA and MRSA
Streptococcus pneumoniae99.2High eradication rate
Haemophilus influenzae98.2Effective against beta-lactamase-negative strains
Moraxella catarrhalis96.6Effective against both resistant strains
Penicillin-resistant S. pneumoniae100Complete eradication achieved

Mecanismo De Acción

El mesilato de garenoxacina ejerce sus efectos antibacterianos inhibiendo la ADN girasa bacteriana y la topoisomerasa IV, enzimas cruciales para la replicación y transcripción del ADN. Esta inhibición conduce a la interrupción de los procesos del ADN bacteriano, lo que finalmente provoca la muerte de las células bacterianas .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

El mesilato de garenoxacina es único debido a sus modificaciones estructurales específicas, como el grupo difluorometoxi y la porción isoindolina, que contribuyen a su actividad de amplio espectro y su efectividad contra cepas bacterianas resistentes .

Actividad Biológica

Garenoxacin mesylate hydrate (GRN) is a novel des-fluoro(6) quinolone antibiotic that exhibits significant biological activity, particularly against various bacterial pathogens. This article provides a comprehensive overview of its biological activity, including its antimicrobial efficacy, pharmacokinetics, adverse effects, and case studies related to drug eruptions.

Antimicrobial Efficacy

Garenoxacin demonstrates potent antimicrobial activity against a range of respiratory pathogens. Clinical studies have shown its effectiveness in treating conditions such as bacterial pneumonia, acute bronchitis, and infections caused by Mycoplasma and Chlamydia. The efficacy rates reported in various studies are as follows:

Condition Efficacy Rate
Bacterial pneumonia92% - 96%
Mycoplasma pneumonia92% - 96%
Chlamydial pneumonia92% - 96%
Acute bronchitis92% - 96%
Acute infectious exacerbations of chronic disease85%
Otorhinolaryngological infections81% - 95%

The drug has shown high bacterial eradication rates against common pathogens:

  • Staphylococcus aureus : 90.9%
  • Streptococcus pneumoniae : 99.2%
  • Haemophilus influenzae : 98.2%
  • Moraxella catarrhalis : 96.6%
  • Penicillin-resistant S. pneumoniae : 100%

These results indicate that GRN maintains concentrations above the minimum inhibitory concentration (MIC) for major pathogens, suggesting its effectiveness in clinical applications .

Pharmacokinetics

Garenoxacin is characterized by favorable pharmacokinetic properties:

  • Cmax (maximum plasma concentration): Achieved with a dosage of 400 mg once daily.
  • AUC (area under the plasma concentration-time curve): Indicative of good tissue penetration.
  • Cmin (trough concentration): Recorded at 1.92 µg/mL, which is above the mutant prevention concentration, minimizing the risk of developing resistant strains.

The drug's penetration into sputum and otorhinolaryngological tissues further supports its use in treating respiratory infections .

Adverse Effects

Clinical trials have indicated that garenoxacin does not exhibit the common adverse effects associated with fluoroquinolones, such as QTc prolongation or severe liver damage. No serious adverse events were reported during trials, highlighting its safety profile .

However, there have been documented cases of cutaneous reactions associated with garenoxacin use. A notable case involved a patient who developed multiple fixed drug eruptions after administration of garenoxacin, indicating that while generally safe, it can cause hypersensitivity reactions in some individuals .

Case Study: Fixed Drug Eruption

A recent case study reported a 25-year-old woman who experienced multiple fixed drug eruptions after taking garenoxacin for a sore throat. The patient exhibited erythema and mucosal erosions shortly after administration. Patch testing confirmed garenoxacin as the causative agent. Following discontinuation and treatment with corticosteroids, the patient's condition improved significantly .

Summary of Reported Cases

A review of literature revealed that garenoxacin-related drug eruptions predominantly occur in Japan. Among the reported cases:

  • The most common manifestation was fixed drug eruption.
  • Patch testing showed positive reactions in approximately 57.2% of cases.
  • Clinical outcomes were favorable upon discontinuation of the drug and initiation of corticosteroid therapy.

This highlights the importance of monitoring for skin reactions during treatment with garenoxacin .

Propiedades

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4.CH4O3S.H2O/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4;/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4);1H2/t11-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTHEWGRXUAFKF-NVJADKKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F2N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048644
Record name Garenoxacin mesylate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223652-90-2
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223652-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Garenoxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Garenoxacin mesylate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GARENOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXI6EF55FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Garenoxacin mesylate hydrate
Reactant of Route 2
Garenoxacin mesylate hydrate
Reactant of Route 3
Garenoxacin mesylate hydrate
Reactant of Route 4
Garenoxacin mesylate hydrate
Reactant of Route 5
Reactant of Route 5
Garenoxacin mesylate hydrate
Reactant of Route 6
Garenoxacin mesylate hydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.